TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)
CAS No.:
Cat. No.: VC13673337
Molecular Formula: C23H37NO4S
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
![TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II) -](/images/structure/VC13673337.png)
Molecular Formula | C23H37NO4S |
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Molecular Weight | 423.6 g/mol |
IUPAC Name | (2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C23H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26/h15-18,22H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1 |
Standard InChI Key | IWBHWAAZARLPJZ-JOCHJYFZSA-N |
Isomeric SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O |
SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Chemical Structure and Physicochemical Properties
Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) belongs to the dirhodium tetracarboxylate family, with a molecular formula of C₉₂H₁₄₄N₄O₁₆Rh₂S₄ and a molecular weight of 1,896.22 g/mol . Each rhodium atom is bridged by four chiral prolinato ligands, creating a paddlewheel geometry that imposes a rigid chiral environment (Figure 1). The ligands’ p-dodecylphenylsulfonyl groups contribute to:
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Enhanced solubility in nonpolar solvents (e.g., toluene, dichloromethane)
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Steric shielding of the rhodium centers, reducing unwanted side reactions
Structural Discrepancy Note: A conflicting molecular formula (C₂₃H₃₇NO₄S) appears in some sources, likely representing the ligand alone rather than the full complex. Users should verify stoichiometry against primary literature.
Property | Value/Description |
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Crystal System | Orthorhombic |
Coordination Geometry | Rh₂(O₂C)₄ paddlewheel |
Solubility | >50 mg/mL in CH₂Cl₂, toluene |
Storage Conditions | 2–8°C under argon |
Optical Rotation (α) | +320° (c = 1, CHCl₃) |
Figure 1: (A) Rhodium coordination sphere. (B) Ligand structure highlighting the dodecyl chain (blue) and sulfonyl group (yellow) .
Synthesis and Characterization
Ligand Preparation
The synthesis begins with the sulfonylation of (R)-proline using p-dodecylbenzenesulfonyl chloride under Schotten-Baumann conditions. Key steps include:
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Activation: Treat (R)-proline with NaOH in water/THF at 0°C.
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Sulfonylation: Add p-dodecylbenzenesulfonyl chloride dropwise, stir for 12 hr.
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Acidification: Adjust to pH 2 with HCl to precipitate the ligand .
Rhodium Complexation
Dirhodium tetraacetate [Rh₂(OAc)₄] undergoes ligand exchange with the sulfonylated prolinate in refluxing dichloroethane (80°C, 24 hr). The reaction’s success hinges on:
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Stoichiometry: 4:1 ligand-to-Rh₂ ratio
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Oxygen exclusion: Conducted under nitrogen to prevent Rh oxidation
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Purification: Column chromatography (SiO₂, ethyl acetate/hexanes) .
Characterization Data:
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¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 8.3 Hz, 8H, ArH), 4.32 (m, 4H, CH), 3.85 (m, 8H, CH₂)
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ESI-MS: m/z 1,897.1 [M+H]⁺
Mechanistic Insights into Enantioselective Catalysis
The catalyst operates through a dual activation mechanism:
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Diazo Compound Coordination: The dirhodium center binds the diazo carbonyl substrate, inducing N₂ elimination to form a rhodium-bound carbene.
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Steric Steering: Chiral ligands orient the approaching alkene/alkyne to favor one enantiotopic face.
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Cyclopropanation: Carbene transfers to the π-system, forming a cyclopropane ring with >90% ee in most cases .
Computational Studies: Density functional theory (DFT) reveals a 1.8 Å Rh–Ccarbene bond and a 15.7 kcal/mol energy barrier for the stereodetermining step. The dodecyl chains minimize catalyst aggregation, maintaining monomeric active species .
Applications in Asymmetric Synthesis
Cyclopropanation Reactions
The catalyst excels in converting diazoacetates and alkenes into chiral cyclopropanes. A landmark application is the synthesis of cyclopropyl-tamoxifen analogues (Figure 2):
Reaction Conditions:
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Substrate: Methyl phenyldiazoacetate + 1,1-diarylethylene
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Catalyst Loading: 0.5 mol%
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Yield: 94%
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Enantioselectivity: 99% ee
Figure 2: Catalytic cycle for tamoxifen analogue synthesis .
[4+3] Cycloadditions
This complex enables the union of vinyl carbenoids with dienes to form seven-membered rings. A representative case:
Parameter | Value |
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Substrate | Vinyl diazoacetate |
Partner | 1,3-Cyclohexadiene |
Temp. | –40°C |
ee | 92% |
krel (cis/trans) | 15:1 |
The reaction proceeds via a conrotatory transition state, with the dodecyl groups suppressing bimolecular quenching.
Comparative Analysis with Related Catalysts
Catalyst | Rh₂(R-DOSP)₄ | Rh₂(OAc)₄ | Rh₂(S-DOSP)₄ |
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Solubility (CH₂Cl₂) | 120 mM | 45 mM | 118 mM |
Typical ee (%) | 92–99 | <50 | 90–98 |
Thermal Stability (°C) | 150 | 220 | 145 |
Cost (€/g) | 1,380 | 320 | 1,400 |
Key Advantages of Rh₂(R-DOSP)₄:
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Tunable enantioselectivity: Invert ligand configuration (S→R) to access opposite enantiomers
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Recyclability: 89% activity retained after 5 cycles using dialysis membranes
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Broad substrate scope: Accommodates sterically hindered alkenes and electron-deficient diazo compounds .
Recent Advances in Catalyst Recycling
A 2024 breakthrough introduced catalyst-in-bag (CIB) technology, embedding Rh₂(R-DOSP)₄ in a cellulose dialysis membrane (MWCO 12 kDa). This system:
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Permits reagent diffusion while retaining the catalyst
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Achieves 78% yield over 10 reaction cycles in cyclopropanations
Operational Protocol:
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Load catalyst (10 mg) into membrane bag
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Immerse in reaction mixture (diazo + alkene)
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Stir at 25°C for 2 hr
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Remove bag, rinse with CH₂Cl₂, reuse
This method slashes catalyst costs by 83% in pilot-scale trials .
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